molecular formula C17H17NO5 B14689586 (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate CAS No. 32773-99-2

(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate

Cat. No.: B14689586
CAS No.: 32773-99-2
M. Wt: 315.32 g/mol
InChI Key: UKQDPWYXWLDSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygenated heterocyclic compounds that are prevalent in a variety of natural products and exhibit a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate typically involves the reaction of hydroxychalcones with allenoates in the presence of cesium carbonate . This method is known for its high yield and chemo-selectivity. Another approach involves the use of group-assisted purification (GAP) chemistry, which simplifies the purification process by washing the crude mixture with hexanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes such as the ones mentioned above could potentially be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include cesium carbonate, hydroxychalcones, and allenoates . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxychalcones and allenoates in the presence of cesium carbonate yields functionalized chromenes .

Scientific Research Applications

(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, chromenes are known to induce apoptosis in cancer cells by interacting with tubulin at the binding sites of colchicine . This interaction disrupts the microtubule network, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate apart from these similar compounds is its unique combination of a carbamoylcyclohexyl group and a chromene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

32773-99-2

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate

InChI

InChI=1S/C17H17NO5/c18-16(20)11-6-2-4-8-14(11)23-17(21)15-9-12(19)10-5-1-3-7-13(10)22-15/h1,3,5,7,9,11,14H,2,4,6,8H2,(H2,18,20)

InChI Key

UKQDPWYXWLDSKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)N)OC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.